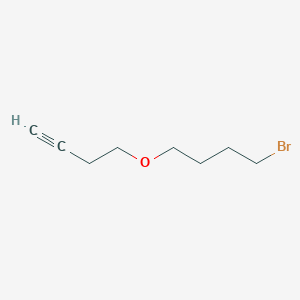
1-Bromo-4-but-3-ynoxy-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-but-3-ynoxy-butane is an organic compound with the molecular formula C8H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a but-3-ynoxy group
Méthodes De Préparation
The synthesis of 1-Bromo-4-but-3-ynoxy-butane typically involves the reaction of 4-butyn-1-ol with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-butyn-1-ol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-4-but-3-ynoxy-butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary alkyl halide, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), leading to the formation of azides and nitriles, respectively.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated enynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-4-but-3-ynoxy-butane, while elimination with potassium tert-butoxide produces 4-but-3-ynoxy-1-butene.
Applications De Recherche Scientifique
1-Bromo-4-but-3-ynoxy-butane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-but-3-ynoxy-butane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond.
Comparaison Avec Des Composés Similaires
1-Bromo-4-but-3-ynoxy-butane can be compared with other brominated ethers and alkyl halides, such as:
1-Bromo-3-butene: Similar in structure but lacks the but-3-ynoxy group, making it less versatile in certain reactions.
4-Bromo-1-butene: Another brominated ether with different reactivity due to the position of the bromine atom.
1-Bromo-2-butene: A positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-ynoxy group, which provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
1-bromo-4-but-3-ynoxybutane |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7-10-8-5-4-6-9/h1H,3-8H2 |
Clé InChI |
UJEALFPAVRDGDU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




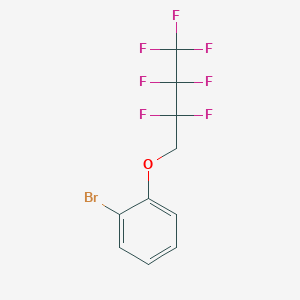
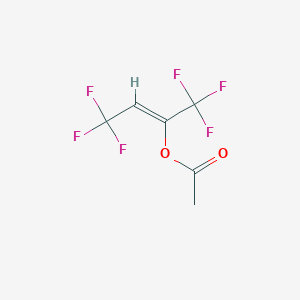

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)


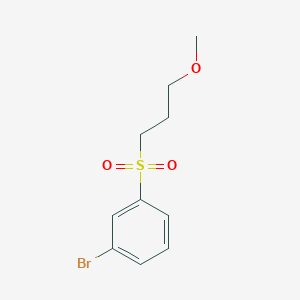

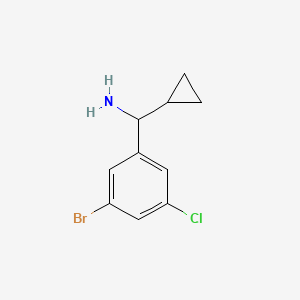
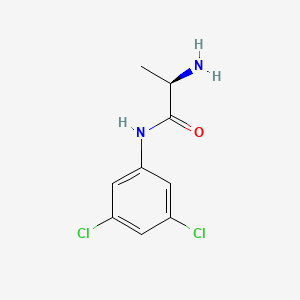
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
